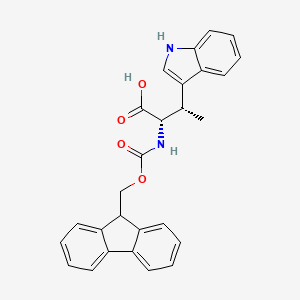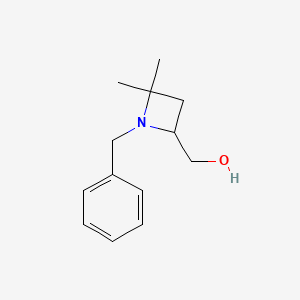
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a benzyl group and a hydroxymethyl group attached to the azetidine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-dimethylazetidin-2-YL)methanol typically involves the reaction of 4,4-dimethylazetidin-2-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like borane-tetrahydrofuran complex (BH3-THF).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (1-Benzyl-4,4-dimethylazetidin-2-yl)carboxylic acid.
Reduction: Formation of (1-Benzyl-4,4-dimethylazetidin-2-yl)methanamine.
Substitution: Formation of (1-Azidomethyl-4,4-dimethylazetidin-2-yl)methanol.
Scientific Research Applications
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is not well-defined in the literature. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(4,4-Dimethylazetidin-2-yl)methanol: A structurally similar compound lacking the benzyl group.
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol: A related compound with a piperidine ring instead of an azetidine ring.
Uniqueness
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group attached to the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1-benzyl-4,4-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-12(10-15)14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
InChI Key |
ZNDUBVLLPDHOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N1CC2=CC=CC=C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


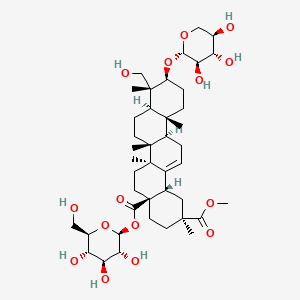
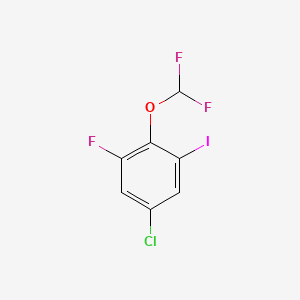
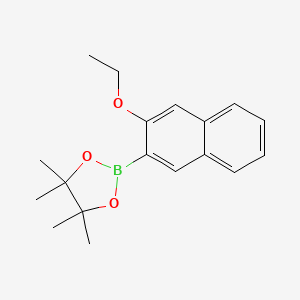
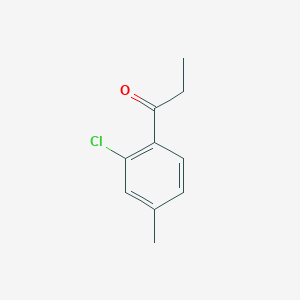
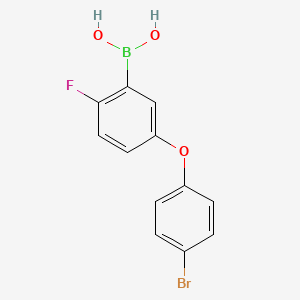

![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

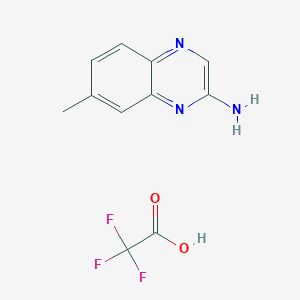
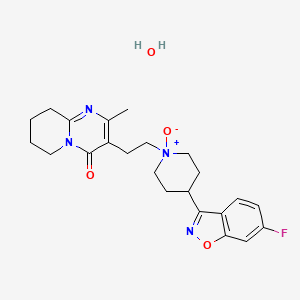
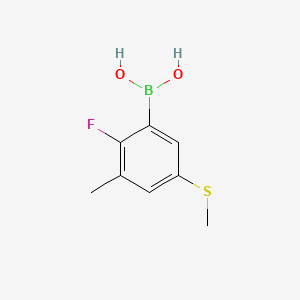
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
